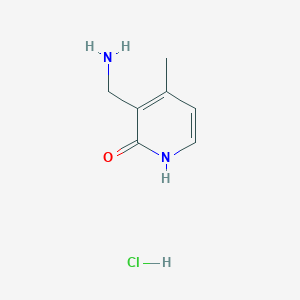

tert-butyl 4-amino-3-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-amino-3-nitrobenzoate (TBANB) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless, crystalline solid with a melting point of around 75°C, and is soluble in most organic solvents. TBANB is used as a reagent in the synthesis of other compounds, as a catalyst in various reactions, and as a preservative for foods and pharmaceuticals. It has also been used in the production of polymers, in the manufacture of dyes, and as a stabilizer for biological samples.

Wirkmechanismus

Tert-butyl 4-amino-3-nitrobenzoate is an organic compound that is used as a catalyst in various reactions. It works by breaking down the reactants into smaller molecules, which can then be rearranged into the desired product. tert-butyl 4-amino-3-nitrobenzoate acts as a proton donor, donating protons to the reactants and thereby increasing their reactivity. This allows for the reaction to take place more quickly and efficiently.

Biochemical and Physiological Effects

tert-butyl 4-amino-3-nitrobenzoate is generally considered to be safe and non-toxic, and has not been shown to have any adverse effects on humans or animals. However, it is important to note that tert-butyl 4-amino-3-nitrobenzoate is an organic compound and may be toxic if ingested in large quantities.

Vorteile Und Einschränkungen Für Laborexperimente

Tert-butyl 4-amino-3-nitrobenzoate has several advantages for laboratory experiments. It is relatively inexpensive, easy to obtain, and has a wide range of applications. It is also stable and non-toxic, making it safe to use in laboratory experiments. The main limitation of tert-butyl 4-amino-3-nitrobenzoate is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Zukünftige Richtungen

The future of tert-butyl 4-amino-3-nitrobenzoate is promising, as it has a wide range of applications in the scientific and industrial fields. It can be used to synthesize various compounds, including pharmaceuticals, dyes, and polymers. Additionally, tert-butyl 4-amino-3-nitrobenzoate can be used as a catalyst in various reactions, as a stabilizer for biological samples, and as a preservative for foods and pharmaceuticals. Future research could focus on improving the solubility of tert-butyl 4-amino-3-nitrobenzoate in aqueous solutions, as well as investigating new applications for the compound. Additionally, further research could be done to explore the biochemical and physiological effects of tert-butyl 4-amino-3-nitrobenzoate on humans and animals.

Synthesemethoden

Tert-butyl 4-amino-3-nitrobenzoate is synthesized by the reaction of 4-amino-3-nitrobenzoic acid with tert-butyl alcohol in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out in aqueous solution at temperatures between 60-90°C. The reaction produces a precipitate of tert-butyl 4-amino-3-nitrobenzoate, which is then isolated by filtration and dried.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-amino-3-nitrobenzoate has been widely used in scientific research, particularly in the fields of biochemistry, organic chemistry, and pharmaceutical chemistry. It is used to synthesize various compounds, including pharmaceuticals, dyes, and polymers. tert-butyl 4-amino-3-nitrobenzoate is also used as a catalyst in various reactions, such as the synthesis of polymers and the production of dyes. Additionally, it is used as a stabilizer for biological samples, and as a preservative for foods and pharmaceuticals.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl 4-amino-3-nitrobenzoate can be achieved through a two-step process involving nitration and reduction reactions.", "Starting Materials": [ "4-nitrobenzoic acid", "tert-butyl alcohol", "concentrated sulfuric acid", "concentrated nitric acid", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Nitration of 4-nitrobenzoic acid", "4-nitrobenzoic acid is dissolved in a mixture of concentrated sulfuric acid and concentrated nitric acid at low temperature. The resulting mixture is then slowly added to a solution of tert-butyl alcohol in ice-cold water with stirring. The reaction mixture is then allowed to warm up to room temperature and stirred for several hours until complete nitration is achieved.", "Step 2: Reduction of nitro group to amino group", "The nitro group in the nitrobenzoic acid derivative is reduced to an amino group using sodium borohydride as a reducing agent. The nitrobenzoic acid derivative is dissolved in acetic acid and the solution is cooled to 0°C. Sodium borohydride is then added to the solution with stirring. The reaction mixture is then allowed to warm up to room temperature and stirred for several hours until complete reduction is achieved. The resulting product is then isolated by filtration and washed with ethanol." ] } | |

CAS-Nummer |

1184840-02-5 |

Produktname |

tert-butyl 4-amino-3-nitrobenzoate |

Molekularformel |

C11H14N2O4 |

Molekulargewicht |

238.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.